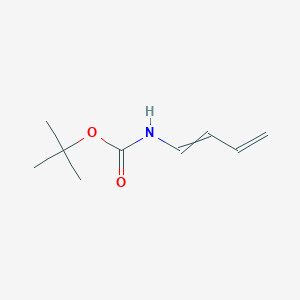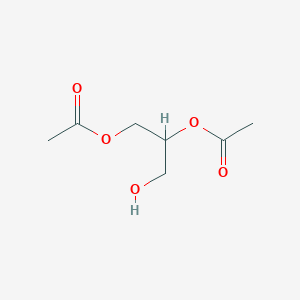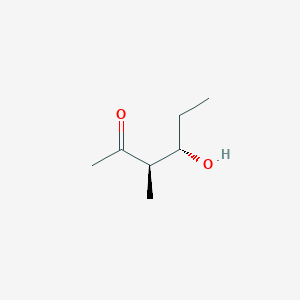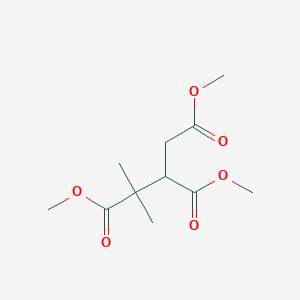
Trimethyl 3-methylbutane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 3-methylbutane-1,2,3-tricarboxylate, also known as TriMethyl Pyrazine Tricarboxylate (TMPTC), is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TMPTC is a tricarboxylic acid derivative that has been synthesized using various methods, and has been found to possess several biochemical and physiological effects.
Applications De Recherche Scientifique
TMPTC has potential applications in various scientific research fields, including drug discovery, chemical biology, and material science. TMPTC can be used as a building block in the synthesis of novel compounds with potential therapeutic properties. It can also be used as a tool to study the role of tricarboxylic acids in biological systems.
Mécanisme D'action
The mechanism of action of TMPTC is not fully understood, but it is believed to act as a competitive inhibitor of the tricarboxylic acid cycle. TMPTC has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production.
Effets Biochimiques Et Physiologiques
TMPTC has been found to have several biochemical and physiological effects. In vitro studies have shown that TMPTC can induce apoptosis in cancer cells, and can inhibit the proliferation of various cancer cell lines. TMPTC has also been shown to have anti-inflammatory properties, and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that TMPTC can improve glucose tolerance and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMPTC in lab experiments is its relatively simple synthesis method. TMPTC is also stable under normal lab conditions, and can be stored for extended periods of time. However, one limitation is that TMPTC has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
Future research on TMPTC could focus on its potential as a therapeutic agent for various diseases, including cancer and diabetes. Studies could also investigate the role of TMPTC in the regulation of mitochondrial function and ROS production. Additionally, TMPTC could be used as a tool to study the tricarboxylic acid cycle in various biological systems.
Méthodes De Synthèse
TMPTC can be synthesized using various methods, including the reaction of 3-methylbutan-1-ol with pyridine-2,6-dicarboxylic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of 3-methylbutan-1-ol with 1,3-dicyanopyrazole, followed by hydrolysis with hydrochloric acid. The yield of TMPTC using these methods ranges from 50-70%.
Propriétés
Numéro CAS |
114701-91-6 |
|---|---|
Nom du produit |
Trimethyl 3-methylbutane-1,2,3-tricarboxylate |
Formule moléculaire |
C11H18O6 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
trimethyl 3-methylbutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-11(2,10(14)17-5)7(9(13)16-4)6-8(12)15-3/h7H,6H2,1-5H3 |
Clé InChI |
JQZBCMNJXDJLFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(CC(=O)OC)C(=O)OC)C(=O)OC |
SMILES canonique |
CC(C)(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Synonymes |
2-Methyl-1,2,3-butanetricarboxylic Acid 1,2,3-Trimethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



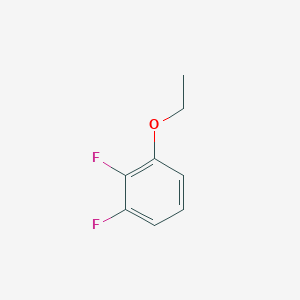
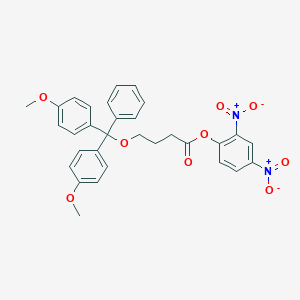
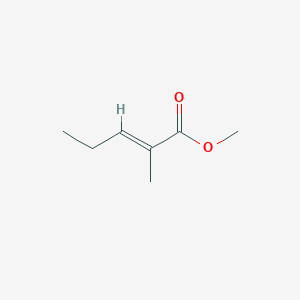
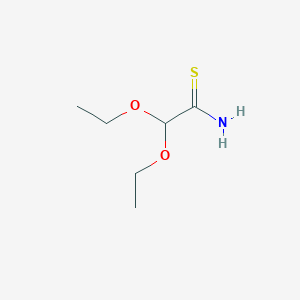
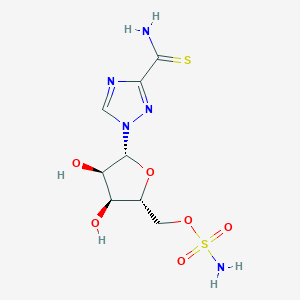
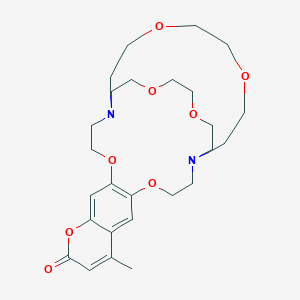
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
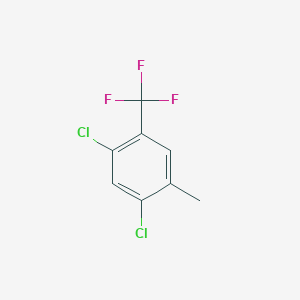
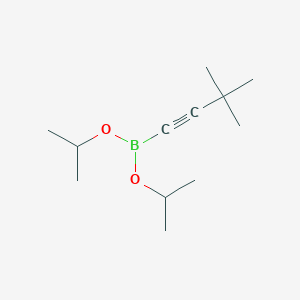
![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
